Zinc chromite

Description

Properties

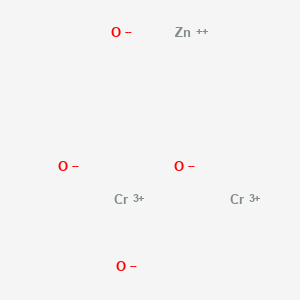

IUPAC Name |

zinc;chromium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.4O.Zn/q2*+3;4*-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOAZIZLIIOXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZnCr2O4, Cr2O4Zn | |

| Record name | zinc chromite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12018-19-8 | |

| Record name | Chromium zinc oxide (Cr2ZnO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012018198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium zinc oxide (Cr2ZnO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichromium zinc tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Zinc Chromite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc chromite (ZnCr₂O₄) is a fascinating inorganic compound belonging to the spinel group of minerals. It has garnered significant attention in materials science due to its unique structural, electronic, and magnetic properties. This technical guide provides a comprehensive overview of the fundamental characteristics of this compound, with a focus on quantitative data, detailed experimental protocols for its synthesis and characterization, and visual representations of its structure and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in materials science, catalysis, and potentially in niche areas of drug delivery system development where magnetic nanoparticles are of interest.

Core Properties of this compound

This compound is a mixed metal oxide with a normal spinel structure. In this configuration, the zinc (Zn²⁺) ions occupy the tetrahedral sites, and the chromium (Cr³⁺) ions occupy the octahedral sites within a face-centered cubic (FCC) lattice of oxygen ions.[1]

Structural Properties

The crystal structure of this compound is a key determinant of its physical and chemical properties. It crystallizes in a cubic system with the space group Fd-3m.

| Property | Value | Synthesis Method/Conditions | Reference |

| Crystal System | Cubic | - | [2] |

| Space Group | Fd-3m | - | [2] |

| Lattice Parameter (a) | 8.33 Å | Hydrothermal | [3] |

| 8.12 Å | Combustion | [3] | |

| 8.327 Å | Not specified | ||

| 8.318 Å | Not specified | ||

| Particle Size | 19 nm - 24 nm | Thermal Treatment (773 K - 973 K) | [4][5] |

| 6.8 nm - 32 nm | Sol-Gel | [1] |

Electronic Properties

The electronic structure of this compound is characterized by its semiconductor nature, with a bandgap that is influenced by the synthesis method and resulting particle size.

| Property | Value | Synthesis Method/Conditions | Reference |

| Bandgap Energy (Eg) | 2.9 eV - 3.25 eV | 450°C - 800°C | [6] |

| 4.03 eV - 3.89 eV | Thermal Treatment (773 K - 973 K) | [4][5] | |

| 3.85 eV | Not specified | [6][7] | |

| 4.038 eV | Hydrothermal | ||

| 3.98 eV | Combustion | ||

| 2.9 eV (calculated) | LSDA+U | [8] |

Magnetic Properties

This compound exhibits interesting magnetic behavior, transitioning from paramagnetic to antiferromagnetic at low temperatures. The magnetic properties are also sensitive to particle size.

| Property | Value | Conditions | Reference |

| Magnetic Ordering | Antiferromagnetic at low temperatures | Below Néel Temperature | [1][9] |

| Néel Temperature (Tₙ) | ~12.5 K | Bulk material | [1] |

| Curie-Weiss Temperature (θ) | ~ -400 K | Bulk material | [1] |

| Magnetic Behavior | Weakly paramagnetic at room temperature | - | |

| g-factor | 1.9598 - 1.9616 | Thermal Treatment (773 K - 973 K) | [5] |

| Resonant Magnetic Field (Hr) | 3.3468 x 10⁻⁷ A/m - 3.3437 x 10⁻⁷ A/m | Thermal Treatment (773 K - 973 K) | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound nanoparticles, compiled from various research articles.

Synthesis of this compound Nanoparticles

-

Precursor Preparation: Prepare aqueous solutions of zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) and chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O). A typical molar ratio of Zn:Cr is 1:2.

-

pH Adjustment: Add a precipitating agent, such as a sodium hydroxide (B78521) (NaOH) solution, dropwise to the precursor solution under constant stirring until a desired pH (typically around 10) is reached, leading to the formation of a gel.

-

Hydrothermal Treatment: Transfer the resulting gel into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 120°C and 180°C for a duration of 12 to 24 hours.[10]

-

Product Recovery: After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying: Collect the precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts. Finally, dry the purified this compound powder in an oven at 60-80°C.

-

Calcination (Optional): The dried powder can be calcined at temperatures ranging from 600°C to 800°C for several hours to improve crystallinity and control particle size.[2]

-

Sol Formation: Dissolve zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) and chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in a suitable solvent, such as ethanol or deionized water, under vigorous stirring. A chelating agent like citric acid may be added to form a stable sol.

-

Gelation: Heat the sol at a controlled temperature (e.g., 60-80°C) with continuous stirring. This process removes the solvent and promotes the formation of a viscous gel.

-

Drying: Dry the gel in an oven at a temperature around 100-120°C to remove the remaining solvent and form a solid precursor.

-

Calcination: Grind the dried gel into a fine powder and calcine it in a furnace at a specific temperature (e.g., 500-800°C) for a set duration to obtain crystalline this compound nanoparticles.[1]

-

Precursor Preparation: Prepare a homogeneous aqueous solution containing zinc nitrate and chromic nitrate. A polymer, such as polyvinylpyrrolidone (B124986) (PVP), can be added to control particle agglomeration.[4][5]

-

Drying: Dry the solution at a relatively low temperature (e.g., 353 K) for an extended period (e.g., 24 hours) to obtain a solid precursor.[4][5]

-

Grinding and Calcination: Grind the dried solid into a fine powder. Calcine the powder at a specific temperature range (e.g., 773 K to 973 K) to decompose the precursor and form this compound nanocrystals.[4][5]

Characterization Techniques

-

Sample Preparation: The synthesized this compound powder is finely ground using a mortar and pestle to ensure a random orientation of the crystallites. The fine powder is then mounted onto a sample holder, ensuring a flat and level surface.[11][12]

-

Data Acquisition: The sample is analyzed using a powder X-ray diffractometer. A monochromatic X-ray beam (typically Cu Kα radiation) is directed onto the sample, and the diffracted X-rays are detected at various angles (2θ).

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystal structure and phase purity of the this compound. The lattice parameters can be calculated from the positions of the diffraction peaks. The average crystallite size can be estimated using the Scherrer equation, which relates the peak broadening to the crystallite size.

-

Sample Preparation: A small amount of the this compound nanoparticle powder is dispersed in a suitable solvent (e.g., ethanol) using ultrasonication to break up agglomerates. A drop of the dispersion is then placed onto a carbon-coated copper grid and allowed to dry.[13]

-

Imaging: The prepared grid is inserted into the TEM. A high-energy electron beam is transmitted through the sample, and the resulting image is magnified and focused onto a detector.

-

Analysis: TEM images provide direct visualization of the morphology, size, and size distribution of the this compound nanoparticles. High-resolution TEM (HRTEM) can reveal the crystal lattice fringes, providing information about the crystallinity of the nanoparticles. Selected area electron diffraction (SAED) patterns can be used to confirm the crystal structure.

-

Sample Preparation: For powder samples, a diffuse reflectance spectrum is typically measured. The this compound powder is packed into a sample holder.

-

Data Acquisition: The sample is placed in a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory. The reflectance of the sample is measured over a range of wavelengths (typically 200-800 nm).

-

Data Analysis: The bandgap energy (Eg) of the this compound is determined from the diffuse reflectance data using the Kubelka-Munk function, F(R) = (1-R)² / 2R, where R is the reflectance. A Tauc plot of (F(R) * hν)² versus photon energy (hν) is constructed. The bandgap energy is determined by extrapolating the linear portion of the plot to the energy axis where (F(R) * hν)² = 0.[4]

-

Sample Preparation: A small, precisely weighed amount of the this compound powder is packed into a gelatin capsule or other suitable sample holder.

-

Measurement: The sample is placed in the SQUID magnetometer. The magnetic moment of the sample is measured as a function of temperature and applied magnetic field.

-

Analysis: The data is used to determine the magnetic susceptibility, magnetization curves (M-H loops), and the Néel temperature (from the peak in the zero-field-cooled magnetization curve). This provides a detailed understanding of the magnetic properties of the this compound.

Mandatory Visualizations

Caption: Crystal Structure of this compound.

Caption: Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jkps.or.kr [jkps.or.kr]

- 9. mdpi.com [mdpi.com]

- 10. cjes.guilan.ac.ir [cjes.guilan.ac.ir]

- 11. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]

- 12. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure and Space Group of Zinc Chromite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and space group of zinc chromite (ZnCr₂O₄), a compound of significant interest in materials science. This document details the fundamental structural characteristics, presents quantitative data in a structured format, and outlines the experimental protocols for its synthesis and characterization.

Core Concepts: Crystal Structure and Space Group

This compound crystallizes in a normal spinel structure, a common arrangement for compounds with the general formula AB₂O₄. In this structure, the oxygen anions form a cubic close-packed (ccp) lattice. The divalent zinc cations (Zn²⁺) occupy tetrahedral (A) sites, while the trivalent chromium cations (Cr³⁺) reside in the octahedral (B) sites within the oxygen framework.

The crystal system of this compound is cubic, belonging to the hexoctahedral crystal class. The specific space group that defines its crystallographic symmetry is Fd-3m (space group number 227). This space group dictates the arrangement of atoms within the unit cell and the symmetry operations that leave the crystal invariant.

Quantitative Crystallographic Data

The structural parameters of this compound have been determined through various experimental techniques, primarily X-ray diffraction (XRD). The data presented below is a summary of typical findings.

| Parameter | Value | Source(s) |

| Crystal System | Cubic | [Consistently reported across multiple sources] |

| Space Group | Fd-3m | [Consistently reported across multiple sources] |

| Lattice Parameter (a) | ~8.327 Å | [Typical value, may vary with synthesis method] |

| Unit Cell Volume (V) | ~577.4 ų | [Calculated from the lattice parameter] |

| Formula Units (Z) | 8 | [Characteristic of the spinel structure] |

| Wyckoff Positions | Zn at 8aCr at 16dO at 32e | [Standard for the Fd-3m spinel structure] |

Table 1: Crystallographic Data for this compound.

The powder X-ray diffraction pattern of this compound is a key fingerprint for its identification and structural analysis. The prominent diffraction peaks correspond to specific crystallographic planes (hkl).

| 2θ (°) | (hkl) |

| 30.34 | (220) |

| 35.74 | (311) |

| 37.40 | (222) |

| 43.44 | (400) |

| 53.92 | (422) |

| 57.46 | (511) |

| 63.08 | (440) |

Table 2: Typical Powder X-ray Diffraction Peaks for this compound (Cu Kα radiation).

Experimental Protocols

The synthesis and characterization of this compound are crucial for obtaining high-quality material and verifying its structural integrity. The following sections detail common experimental methodologies.

Synthesis of this compound Nanoparticles via Thermal Treatment

This method involves the calcination of a precursor mixture to yield this compound nanoparticles.

Materials:

-

Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

-

Chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

Polyvinylpyrrolidone (PVP)

-

Deionized water

Procedure:

-

Prepare an aqueous solution containing stoichiometric amounts of zinc nitrate and chromium nitrate.

-

Add Polyvinylpyrrolidone (PVP) to the solution, which acts as a capping agent to control particle size and prevent agglomeration.

-

Stir the solution vigorously on a hot plate at a moderate temperature (e.g., 80 °C) until a viscous gel is formed.

-

Dry the gel in an oven at a temperature of approximately 100-120 °C for 24 hours to remove the solvent.

-

Grind the dried solid into a fine powder using a mortar and pestle.

-

Calcine the powder in a muffle furnace at a specific temperature (e.g., 800 °C) for a set duration (e.g., 2-4 hours) to induce the formation of the crystalline this compound phase.

-

Allow the furnace to cool down to room temperature naturally.

-

Collect the final this compound powder for characterization.

Characterization by Powder X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure, phase purity, and crystallite size of the synthesized this compound.

Instrumentation:

-

A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

Procedure:

-

Prepare the sample by mounting the finely ground this compound powder onto a sample holder. Ensure a flat and densely packed surface.

-

Place the sample holder into the diffractometer.

-

Set the data collection parameters. A typical setting would be:

-

2θ Scan Range: 20° to 80°

-

Step Size: 0.02°

-

Scan Speed/Counting Time: 1-2 seconds per step

-

-

Initiate the X-ray scan.

-

Analyze the resulting diffraction pattern. The positions and intensities of the diffraction peaks are compared to standard diffraction patterns for this compound (e.g., JCPDS card no. 22-1107) to confirm the phase and crystal structure.

-

The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation. For more detailed structural information, Rietveld refinement of the powder diffraction data can be performed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of this compound.

Caption: Workflow for this compound Synthesis and Characterization.

The logical flow from precursor materials to the final characterized this compound powder is depicted in the diagram above. The synthesis steps are followed by a series of characterization techniques to verify the material's properties.

An In-depth Technical Guide to the Synthesis of Zinc Chromite Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for synthesizing zinc chromite (ZnCr₂O₄) nanoparticles. The document details various synthesis routes, including co-precipitation, sol-gel, hydrothermal, and microwave-assisted methods. Additionally, it explores the principles of green synthesis as an emerging eco-friendly alternative. Each section offers detailed experimental protocols, a summary of quantitative data in structured tables for comparative analysis, and visualizations to elucidate experimental workflows and logical relationships.

Introduction to this compound Nanoparticles

This compound (ZnCr₂O₄), a member of the spinel group of oxides, has garnered significant attention in materials science and nanotechnology due to its unique magnetic, catalytic, and electronic properties. As nanoparticles, these properties are further enhanced, opening up possibilities for applications in catalysis, sensors, and potentially in the biomedical field. The synthesis method employed plays a crucial role in determining the physicochemical characteristics of the resulting nanoparticles, such as size, morphology, crystallinity, and surface area, which in turn dictate their performance in various applications. This guide focuses on providing detailed, practical information on the most common and effective methods for the synthesis of this compound nanoparticles.

Synthesis Methodologies

This section provides a detailed exploration of four primary methods for the synthesis of this compound nanoparticles, along with an introduction to green synthesis approaches.

Co-precipitation Method

The co-precipitation method is a widely used, simple, and cost-effective technique for synthesizing this compound nanoparticles. It involves the simultaneous precipitation of zinc and chromium hydroxides from a solution of their respective salts by adding a precipitating agent. The resulting precipitate is then washed, dried, and calcined to obtain the final this compound nanoparticles.

-

Precursor Solution Preparation: Prepare an aqueous solution of zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) and chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in a 1:2 molar ratio.

-

Precipitation: Slowly add a precipitating agent, such as a solution of sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), to the precursor solution under vigorous stirring. The addition of the base will cause the co-precipitation of zinc and chromium hydroxides. The pH of the solution is a critical parameter and should be carefully controlled.

-

Aging: The resulting precipitate is typically aged for a specific period (e.g., 1-2 hours) under continuous stirring to ensure complete precipitation and homogeneity.

-

Washing: The precipitate is then separated from the solution by centrifugation or filtration and washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Drying: The washed precipitate is dried in an oven at a temperature of around 80-100 °C for several hours to remove the solvent.

-

Calcination: The dried powder is calcined in a muffle furnace at a high temperature (typically 500-800 °C) for a few hours. This step is crucial for the formation of the crystalline this compound spinel structure.

| Parameter | Value | Reference |

| Precursors | Zinc nitrate hexahydrate, Chromium nitrate nonahydrate | [1] |

| Precipitating Agent | Sodium hydroxide, Ammonium hydroxide | [1] |

| Molar Ratio (Zn:Cr) | 1:2 | [1] |

| pH | ~9-11 | [1] |

| Calcination Temperature | 500 - 800 °C | [1] |

| Resulting Particle Size | 15 - 50 nm | [1] |

Sol-Gel Method

The sol-gel method is a versatile wet-chemical technique that allows for the synthesis of high-purity and homogenous nanoparticles at relatively low temperatures. The process involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a "gel" (a solid network of interconnected particles).

-

Sol Preparation: Dissolve zinc and chromium salts (e.g., nitrates or acetates) in a suitable solvent, often an alcohol. A chelating agent, such as citric acid or ethylene (B1197577) glycol, is typically added to form stable complexes with the metal ions and control the hydrolysis and condensation rates.

-

Gel Formation: The sol is then heated at a specific temperature (e.g., 60-80 °C) to promote polymerization and the formation of a viscous gel.

-

Drying: The gel is dried in an oven to remove the solvent, resulting in a dried gel or xerogel.

-

Calcination: The dried gel is ground into a powder and then calcined at a high temperature (e.g., 600-900 °C) to decompose the organic components and induce the crystallization of the this compound nanoparticles.

| Parameter | Value | Reference |

| Precursors | Zinc nitrate, Chromium nitrate | [2] |

| Chelating Agent | Citric acid, Ethylene glycol | [2] |

| Solvent | Ethanol, Deionized water | [2] |

| Gelation Temperature | 60 - 80 °C | [2] |

| Calcination Temperature | 600 - 900 °C | [2] |

| Resulting Particle Size | 20 - 60 nm | [2] |

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure. This technique allows for the synthesis of crystalline nanoparticles with controlled size and morphology.

-

Precursor Solution: Prepare an aqueous solution containing zinc and chromium salts (e.g., nitrates or chlorides).

-

pH Adjustment: Adjust the pH of the solution using a mineralizer such as NaOH or NH₄OH.

-

Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (typically 150-250 °C) for a certain duration (e.g., 12-48 hours).

-

Cooling and Washing: After the reaction, the autoclave is cooled to room temperature. The resulting product is collected, washed with deionized water and ethanol, and then dried.

-

Calcination (Optional): In some cases, a post-synthesis calcination step may be performed to improve the crystallinity of the nanoparticles.[3]

| Parameter | Value | Reference |

| Precursors | Zinc nitrate, Chromium nitrate | [3] |

| Mineralizer | Sodium hydroxide | [3] |

| Reaction Temperature | 150 - 250 °C | [3] |

| Reaction Time | 12 - 48 hours | [3] |

| Resulting Particle Size | 30 - 100 nm | [3] |

Microwave-Assisted Method

The microwave-assisted method utilizes microwave radiation to rapidly heat the reaction mixture, leading to a significant reduction in synthesis time compared to conventional heating methods. This rapid and uniform heating can also lead to the formation of smaller and more uniform nanoparticles.

-

Precursor Solution: Prepare a solution of zinc and chromium precursors in a suitable solvent that absorbs microwave radiation (e.g., water, ethanol, ethylene glycol).

-

Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate it at a specific power and for a set duration. The temperature and pressure inside the vessel are often monitored and controlled.

-

Product Collection: After the reaction is complete and the vessel has cooled, the synthesized nanoparticles are collected by centrifugation or filtration.

-

Washing and Drying: The product is washed with appropriate solvents to remove impurities and then dried.

| Parameter | Value | Reference |

| Precursors | Zinc nitrate, Chromium nitrate | [4] |

| Solvent | Ethylene glycol, Water | [4] |

| Microwave Power | 200 - 800 W | [4] |

| Reaction Time | 5 - 30 minutes | [4] |

| Resulting Particle Size | 10 - 40 nm | [4] |

Green Synthesis

Green synthesis has emerged as an eco-friendly and cost-effective approach for nanoparticle synthesis, utilizing biological entities like plant extracts, bacteria, or fungi as reducing and capping agents. While extensive research exists for the green synthesis of zinc oxide nanoparticles, specific and detailed protocols for this compound are less common in the current literature. The general principle involves the bioreduction of metal salts by the phytochemicals present in plant extracts.

Phytochemicals such as polyphenols, flavonoids, alkaloids, and terpenoids found in plant extracts can act as both reducing and capping agents.[5] The hydroxyl and carboxyl groups in these biomolecules can chelate the metal ions and reduce them to their metallic or oxide forms.

A generalized protocol that could be adapted for this compound nanoparticles is as follows:

-

Plant Extract Preparation: Collect fresh plant material (e.g., leaves, bark, or fruit peels), wash it thoroughly, and dry it in the shade. Grind the dried material into a fine powder and prepare an aqueous extract by boiling the powder in deionized water for a specific time. The extract is then filtered to remove solid residues.[6][7]

-

Synthesis: Add the plant extract to an aqueous solution of zinc and chromium salts in the desired molar ratio. The mixture is then heated and stirred for a certain period. A color change in the solution often indicates the formation of nanoparticles.

-

Purification: The synthesized nanoparticles are separated by centrifugation, washed repeatedly with deionized water, and dried.

-

Calcination: A final calcination step may be necessary to obtain the crystalline this compound phase.

Note: The specific plant extract, the concentration of the extract and metal salts, the reaction temperature, and the pH are all critical parameters that would need to be optimized for the successful synthesis of this compound nanoparticles.

Mandatory Visualizations

The following diagrams illustrate the general workflows and logical relationships involved in the synthesis of this compound nanoparticles.

Caption: General experimental workflow for the synthesis of this compound nanoparticles.

References

- 1. Construction and application of highly sensitive spinel nanocrystalline this compound decorated multiwalled carbon nanotube modified carbon paste electrode (ZnCr2O4@MWCNTs/CPE) for electrochemical determination of alogliptin benzoate in bulk and its dosage form: green chemistry assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. thebioscan.com [thebioscan.com]

- 5. mdpi.com [mdpi.com]

- 6. Green synthesis and characterization of zinc oxide nanoparticles using Cayratia pedata leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Green synthesis of zinc oxide nanoparticles using different plant extracts and their antibacterial activity against Xanthomonas oryzae pv. oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

fundamental chemical formula of zinc chromite

An In-depth Technical Guide to Zinc Chromite (ZnCr₂O₄)

Introduction

This compound (ZnCr₂O₄) is an inorganic compound belonging to the spinel group of minerals.[1] It is a mixed metal oxide with a well-defined crystal structure that imparts a range of significant chemical and physical properties. These properties make it a material of interest in various industrial and research applications, most notably in catalysis.[2][3] This document provides a comprehensive overview of the fundamental chemical formula, structure, properties, and synthesis of this compound, tailored for researchers and scientists.

Fundamental Chemical Formula and Structure

The fundamental chemical formula for this compound is ZnCr₂O₄ .[1][4][5] This formula represents a precise stoichiometric ratio of one zinc atom, two chromium atoms, and four oxygen atoms. The molar mass of this compound is approximately 233.38 g/mol .[4][6]

Crystal Structure

This compound crystallizes in a normal spinel structure, which is a key characteristic of many AB₂O₄ type oxides.[3][7] This structure is based on a face-centered cubic (FCC) lattice of oxygen anions. The metallic cations, zinc (Zn²⁺) and chromium (Cr³⁺), occupy specific interstitial sites within this oxygen framework.

-

Space Group: Fd-3m (or Fd3̅m)[1]

-

Coordination:

The specific arrangement of cations in the normal spinel structure is crucial for determining the material's magnetic and electronic properties.

Caption: Fig. 1: Idealized coordination in the this compound spinel structure.

Physicochemical Properties

The distinct structural arrangement of this compound gives rise to its characteristic physical and chemical properties. The oxidation states of the elements are typically Zn²⁺, Cr³⁺, and O²⁻.[8] Zinc is a Group IIB element with a stable +2 oxidation state.[8][9]

Data Summary

A summary of the key quantitative physical and chemical data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | ZnCr₂O₄ | [1][4][5] |

| Molar Mass | 233.38 g/mol | [4][6][10] |

| Crystal System | Cubic | [1] |

| Space Group | Fd-3m | [1] |

| Unit Cell Parameter (a) | ~8.32 Å | [1] |

| Density | ~5.32 g/cm³ | [4] |

| Color | Brownish-black | [1] |

| Streak | Brown | [1] |

| Mohs Hardness | 5.8 | [1] |

| Luster | Semimetallic | [1] |

| Magnetic Property | Weakly Paramagnetic | [1] |

| Néel Temperature | 16 K | [10] |

| Melting Point | 2050 °C | [10] |

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through various methods, including co-precipitation, sol-gel, and solid-state thermal treatment.[2][3][7] The co-precipitation method followed by calcination is a common and effective technique for producing this compound catalysts.

Co-Precipitation and Calcination Protocol

This protocol outlines a general procedure for synthesizing this compound nanoparticles.

1. Precursor Solution Preparation:

-

Prepare an aqueous solution of a soluble zinc salt (e.g., zinc nitrate, Zn(NO₃)₂·6H₂O).

-

Prepare a separate aqueous solution of a soluble chromium salt (e.g., chromium(III) nitrate, Cr(NO₃)₃·9H₂O or ammonium (B1175870) dichromate, (NH₄)₂Cr₂O₇).

-

The molar ratio of Zn:Cr should be maintained at 1:2.

2. Co-Precipitation:

-

Slowly add a precipitating agent (e.g., a solution of ammonium hydroxide (B78521) or sodium hydroxide) to the mixed metal salt solution under constant stirring.

-

The addition of the base will cause the co-precipitation of a precursor material, such as mixed metal hydroxides or a basic salt like zinc ammonium chromate.[2]

-

Continue stirring for a period (e.g., 0.5-1 hour) to ensure complete precipitation.[2]

3. Washing and Drying:

-

Separate the resulting precipitate from the solution via filtration or centrifugation.

-

Wash the precipitate multiple times with deionized water to remove residual ions.

-

Dry the washed precipitate in an oven at a temperature between 80-120 °C (e.g., 353 K) for several hours (e.g., 24 hours) to remove water.[2][3]

4. Grinding and Calcination:

-

Grind the dried powder into a fine, homogeneous mixture.

-

Place the powder in a crucible and transfer it to a furnace for calcination.

-

Heat the material to a high temperature, typically in the range of 500-700 °C (773-973 K), for several hours.[3] During this step, the precursor decomposes and reacts to form the crystalline this compound spinel structure.

5. Final Product:

-

Allow the furnace to cool to room temperature.

-

The resulting brownish-black powder is crystalline this compound (ZnCr₂O₄).

Caption: Fig. 2: General workflow for the synthesis of this compound via co-precipitation.

Applications in Catalysis

A primary application of this compound is in catalysis.[3] Due to its specific surface properties and the presence of both zinc and chromium active sites, it has been employed in a variety of catalytic processes.[2] These include the hydroforming of petroleum naphthas to produce high-octane motor fuels and in the synthesis of organic compounds.[2] The catalytic activity is often dependent on the particle size and surface area, which can be controlled through the synthesis method.[3][11] Nanocrystalline this compound, in particular, is studied for its enhanced catalytic performance.[3]

References

- 1. Zincochromite - Wikipedia [en.wikipedia.org]

- 2. US3027316A - Process for producing a this compound catalyst - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Zincochromite Mineral Data [webmineral.com]

- 5. This compound - matvoc.nims.go.jp [matvoc.nims.go.jp]

- 6. This compound|lookchem [lookchem.com]

- 7. jn.wum.edu.pk [jn.wum.edu.pk]

- 8. Chemical and physical properties of zinc | MEL Chemistry [melscience.com]

- 9. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound [chemister.ru]

- 11. academic.oup.com [academic.oup.com]

A Technical Guide to the History and Discovery of Zinc Chromite Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc chromite compounds, a class of materials with a rich and varied history, have played significant roles in industrial applications ranging from corrosion-inhibiting pigments to essential catalysts. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of these compounds, with a particular focus on their historical development and underlying chemical principles. The information is tailored for researchers, scientists, and professionals in drug development who may encounter these materials in diverse scientific contexts.

A Tale of Two Discoveries: Natural vs. Synthetic this compound

The history of this compound is marked by two distinct timelines: the discovery of the naturally occurring mineral and the development of its synthetic counterparts.

1.1. Zincochromite: The Natural Mineral

The mineral form of this compound, known as zincochromite , with the chemical formula ZnCr₂O₄ , was first officially described in 1987.[1] It was identified in a uranium deposit near Lake Onega in Russia.[1] This late discovery highlights the rarity of the mineral in nature. Zincochromite belongs to the spinel group of minerals, characterized by a cubic crystal system.

1.2. Synthetic Zinc Chromate (B82759): A Pigment of Innovation

In contrast to the recent discovery of the natural mineral, synthetic this compound compounds have a much longer history, primarily as pigments. The most notable of these is "Zinc Yellow" , a term that encompasses a range of zinc and chromium-containing compounds. The development of zinc chromate as a commercial product dates back to the early 19th century, with its use as an artist's pigment gaining traction in the 1850s.[2][3]

A significant milestone in the industrial application of zinc chromate was its development as a corrosion-inhibiting coating by the Ford Motor Company in the 1920s.[4][5] This innovation led to its widespread use as a primer for iron and aluminum, particularly in the aerospace and automotive industries.[4] During the 1930s and 1940s, zinc chromate primers were extensively used by the U.S. military on aircraft to protect aluminum components from corrosion.[4][5]

Physicochemical Properties: A Comparative Overview

The properties of this compound compounds vary significantly depending on their synthesis method and intended application. Below is a summary of key physicochemical properties for both early synthetic pigments and modern synthesized this compound.

| Property | Early 20th Century Zinc Yellow Pigment | Modern Synthetic this compound (Spinel) |

| Chemical Formula | Often a complex zinc potassium chromate, e.g., K₂O·4ZnCrO₄·3H₂O[2] | Typically ZnCr₂O₄ |

| Appearance | Yellow powder or yellow-green crystals[4] | Brownish-black solid (bulk) |

| Crystal System | Varies with formulation | Cubic (Spinel structure) |

| Density | ~3.43 g/cm³[4] | Varies with synthesis |

| Solubility | Insoluble in water[4] | Insoluble in water |

| Melting Point | ~316 °C (for ZnCrO₄)[4] | High, characteristic of spinels |

| Boiling Point | ~732 °C (for ZnCrO₄)[4] | Decomposes at high temperatures |

Experimental Protocols: From Historical Pigments to Modern Nanomaterials

The synthesis of this compound compounds has evolved considerably over time, from early precipitation methods for pigments to sophisticated techniques for producing highly uniform nanoparticles for catalytic applications.

3.1. Historical Synthesis of Zinc Yellow Pigment (Early 20th Century)

One of the common early methods for producing Zinc Yellow involved the precipitation of a complex zinc potassium chromate.

Experimental Protocol:

-

Reactant Preparation: Prepare separate aqueous solutions of a soluble zinc salt (e.g., zinc sulfate, ZnSO₄), a chromate salt (e.g., potassium chromate, K₂CrO₄), and a potassium salt.[2]

-

Precipitation: The solutions are mixed, leading to the precipitation of the zinc yellow pigment. The exact shade and properties of the pigment could be varied by adjusting the proportions of the reactants.[3]

-

Washing and Drying: The precipitate is then filtered, washed with water to remove soluble impurities, and dried.[2]

-

Homogenization: The dried pigment is ground to a fine powder.[2]

Another significant industrial process for creating a zinc chromate coating is the Cronak process , developed for treating zinc and zinc-plated metals.

Cronak Process Protocol:

-

Solution Preparation: An aqueous solution of sodium dichromate and sulfuric acid is prepared.[4]

-

Immersion: The zinc or zinc-plated metal part is briefly immersed in the solution for a few seconds.[4]

-

Reaction: A chemical reaction occurs at the metal surface, forming a zinc chromate conversion coating.[6]

3.2. Modern Synthesis of this compound Spinel Nanoparticles

Modern synthesis techniques focus on producing this compound with controlled particle size, morphology, and purity, often for catalytic applications. The sol-gel method is a common example.

Sol-Gel Synthesis Protocol:

-

Precursor Solution: Zinc nitrate (B79036) (Zn(NO₃)₂) and chromium nitrate (Cr(NO₃)₃) are dissolved in a suitable solvent, often with a complexing agent like citric acid.

-

Gel Formation: The solution is heated to evaporate the solvent and form a viscous gel.

-

Calcination: The gel is then calcined at a high temperature (e.g., 700-900 °C) to decompose the organic components and form the crystalline this compound spinel.

Applications and Mechanisms of Action

This compound compounds have found utility in two primary areas: corrosion inhibition and catalysis.

4.1. Corrosion Inhibition

Zinc chromate primers protect metal surfaces through a mechanism of passivation and self-healing.[7] The chromate ions (CrO₄²⁻) are powerful oxidizing agents that form a thin, stable, and passive layer of chromium(III) oxide (Cr₂O₃) or a mixed chromium/iron oxide on the metal surface.[7] This layer acts as a barrier to the corrosive environment. A key feature is its "self-healing" capability; if the protective film is damaged, soluble chromate ions from the coating can migrate to the exposed area and re-passivate the metal surface.[7]

4.2. Catalysis

This compound has been employed as a catalyst in several important industrial processes, including methanol (B129727) synthesis and hydroforming.

4.2.1. Methanol Synthesis

Zinc-chromium oxide catalysts have been used for the synthesis of methanol from syngas (a mixture of CO and H₂). The mechanism involves the adsorption of CO and H₂ onto the catalyst surface, followed by a series of hydrogenation steps to form methanol. The zinc oxide component is believed to be responsible for adsorbing hydrogen, while the chromium oxide facilitates the adsorption and reaction of carbon monoxide.

4.2.2. Hydroforming

In the petroleum industry, this compound catalysts have been used in hydroforming processes to upgrade naphthas into high-octane gasoline.[8] The process involves a variety of reactions, including dehydrogenation, isomerization, and cyclization of hydrocarbons. The catalyst facilitates these transformations at high temperatures and pressures in the presence of hydrogen.

Conclusion

The journey of this compound compounds, from their early application as vibrant yellow pigments to their crucial role as industrial catalysts and corrosion inhibitors, showcases a fascinating interplay of chemistry and materials science. While the naturally occurring mineral zincochromite is a relatively recent discovery, its synthetic counterparts have a long and impactful history. This guide has provided a comprehensive overview of the discovery, synthesis, properties, and applications of these versatile materials, offering valuable insights for researchers and professionals across various scientific disciplines. The continued study of this compound and related spinel structures promises further advancements in catalysis, materials science, and beyond.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Zinc yellow - ColourLex [colourlex.com]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. Zinc chromate - Wikipedia [en.wikipedia.org]

- 5. vansairforce.net [vansairforce.net]

- 6. Zinc Chromate Coatings – EngineeringTechnology.org [engineeringtechnology.org]

- 7. benchchem.com [benchchem.com]

- 8. US3027316A - Process for producing a this compound catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Differences Between Zinc Chromite and Zinc Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of zinc chromite and zinc chromate (B82759), focusing on their fundamental chemical, physical, and toxicological differences. The information is structured to support research and development activities, particularly in fields where the distinction between chromium oxidation states is critical.

Core Chemical and Structural Differences

The primary distinction between this compound and zinc chromate lies in the oxidation state of the chromium atom, which dictates their chemical structure, reactivity, and biological impact.

-

This compound (ZnCr₂O₄) features chromium in the stable +3 oxidation state (trivalent chromium, Cr(III)). It belongs to the spinel group of minerals, which are known for their hardness and thermal stability.[1][2] The spinel structure consists of a cubic close-packed array of oxide ions where zinc (Zn²⁺) ions occupy tetrahedral sites and chromium (Cr³⁺) ions occupy octahedral sites.[1]

-

Zinc Chromate (ZnCrO₄) contains chromium in the +6 oxidation state (hexavalent chromium, Cr(VI)).[3] This form is a powerful oxidizing agent and is recognized for its high toxicity.[3][4] Unlike the single spinel structure of this compound, zinc chromate can exist in several crystalline forms and hydrated states.[3][5]

The difference in chromium's oxidation state is not merely a technical detail; it is the root cause of their profoundly different properties and applications.

Comparative Quantitative Data

The following tables summarize the key quantitative properties of both compounds, highlighting their significant differences in physical characteristics and toxicity.

Table 1: Physicochemical Properties

| Property | This compound (ZnCr₂O₄) | Zinc Chromate (ZnCrO₄) |

| Chemical Formula | ZnCr₂O₄[1] | ZnCrO₄[3][6] |

| Molar Mass | 233.38 g/mol [2][7] | 181.40 g/mol [3][8] |

| Chromium Oxidation State | +3 | +6 |

| Appearance | Brownish-black cubic crystals[1][2] | Lemon-yellow crystalline powder[3][6] |

| Crystal Structure | Normal spinel structure[1] | Orthorhombic (anhydrous) |

| Density | 5.32 g/cm³[7] | 3.43 - 3.8 g/cm³[3][6] |

| Melting Point | ~2050 °C[2] | ~316 °C (Decomposes)[9][10] |

| Water Solubility | Insoluble | Sparingly soluble / Insoluble[3][6][11] |

Table 2: Toxicological and Regulatory Data

| Parameter | This compound (ZnCr₂O₄) | Zinc Chromate (ZnCrO₄) |

| Primary Hazard | Low toxicity, considered biologically inert due to insolubility. | Highly toxic and carcinogenic[6][10] |

| Carcinogenicity (IARC) | Not classifiable (Group 3 for Cr(III) compounds)[12] | Carcinogenic to humans (Group 1 for Cr(VI) compounds)[3][12][13] |

| Mechanism of Toxicity | Poorly absorbed by the body. | Readily absorbed; intracellular reduction to Cr(III) generates reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[4] |

| OSHA PEL (8-hr TWA) | 0.5 mg/m³ (as Cr(III)) | 0.005 mg/m³ (as Cr(VI))[14] |

| NIOSH IDLH | 25 mg/m³ (as Cr(III)) | 15 mg/m³ (as Cr(VI))[3][14][15] |

Experimental Protocols for Differentiation

Distinguishing between this compound and zinc chromate is critical for safety and application purposes. Several analytical techniques can provide unambiguous identification based on their structural and chemical differences.

X-ray Diffraction (XRD)

Principle: XRD is the primary method for identifying crystalline structures. This compound will exhibit a diffraction pattern characteristic of the Fd-3m space group of the spinel structure, while zinc chromate will show a different pattern corresponding to its orthorhombic or other crystal systems.

Methodology:

-

Sample Preparation: The sample is finely ground to a homogenous powder to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays (typically Cu Kα, λ = 1.5406 Å). The detector scans through a range of 2θ angles (e.g., 10-80°) to measure the intensity of the diffracted X-rays.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a unique fingerprint of the crystalline material. The peak positions and intensities are compared against a reference database (e.g., the International Centre for Diffraction Data - ICDD) to confirm the identity of the phase (this compound vs. zinc chromate).

Caption: Workflow for material identification using X-ray Diffraction (XRD).

X-ray Photoelectron Spectroscopy (XPS)

Principle: XPS is a surface-sensitive technique used to determine the elemental composition and, critically, the oxidation states of elements within a material. The binding energy of the core-level electrons (e.g., Cr 2p) is sensitive to the element's oxidation state. Cr(III) in this compound and Cr(VI) in zinc chromate will have distinctly different Cr 2p binding energies.

Methodology:

-

Sample Preparation: The sample is mounted on a holder and introduced into an ultra-high vacuum (UHV) chamber to prevent surface contamination.

-

Data Acquisition: The sample surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα). The kinetic energy of the photoelectrons emitted from the surface is measured by an electron energy analyzer.

-

Data Analysis: A spectrum of photoelectron intensity versus binding energy is generated. The binding energy is calculated from the kinetic energy of the electron and the energy of the X-ray source. The Cr 2p region of the spectrum is analyzed. A peak around 577-578 eV for the Cr 2p₃/₂ level is characteristic of Cr(III) (this compound), while a peak at a higher binding energy, around 579-580 eV, is characteristic of Cr(VI) (zinc chromate).

Caption: Logical flow of oxidation state analysis using XPS.

Applications and Industrial Relevance

The differing properties of this compound and zinc chromate lead to distinct industrial applications.

-

Zinc Chromate: Its primary use has been as a corrosion-inhibiting pigment in primers for steel and aluminum.[16][17] This function relies on the slight solubility of the chromate ion, which passivates the metal surface.[18] It was famously used in the aerospace and automotive industries.[10][16] However, due to its proven carcinogenicity, its use has been heavily restricted and is being phased out in favor of safer alternatives like zinc phosphate (B84403).[10][13][19]

-

This compound: Due to its exceptional thermal and chemical stability, this compound is used in applications that demand high performance under harsh conditions. These include:

-

High-Temperature Pigments: For coloring ceramics and plastics that undergo high-temperature processing.

-

Catalysis: It serves as a catalyst in various chemical reactions, including dehydrogenation and other organic syntheses.

-

Refractory Materials: Its high melting point makes it a candidate for inclusion in refractory bricks and linings.

-

Toxicological and Biological Significance

The most critical difference for drug development professionals and researchers is the disparate toxicological profile of the two compounds, which is entirely governed by the chromium oxidation state.

Zinc Chromate and Hexavalent Chromium (Cr(VI))

Hexavalent chromium compounds are classified as Group 1 human carcinogens by the IARC.[12][13] The toxicity mechanism is well-studied:

-

Cellular Uptake: The chromate anion (CrO₄²⁻) is structurally similar to the sulfate (B86663) (SO₄²⁻) and phosphate (PO₄³⁻) anions, allowing it to be transported into cells via anion transport channels.[4]

-

Intracellular Reduction: Once inside the cell, Cr(VI) is reduced to the more stable Cr(III) state. This reduction process is a double-edged sword; while Cr(III) itself is less mobile, the reduction process generates reactive oxygen species (ROS) and chromium intermediates (Cr(V) and Cr(IV)).[4]

-

Oxidative Stress and DNA Damage: The generated ROS cause significant oxidative stress, damaging lipids, proteins, and DNA. Furthermore, the Cr(III) generated intracellularly can directly bind to DNA, forming DNA adducts and cross-links, which are mutagenic and can initiate cancer.[4][20]

Epidemiological studies have consistently linked occupational exposure to chromates with an increased risk of lung, nasal, and sinonasal cancers.[13][21][22]

Caption: Cellular toxicity pathway of hexavalent chromium (Cr(VI)).

This compound and Trivalent Chromium (Cr(III))

In stark contrast, this compound is characterized by its low toxicity. This is due to two main factors:

-

Insolubility: this compound is highly insoluble in water, which means it is not readily bioavailable.[1] It cannot be easily absorbed through ingestion or inhalation.

-

Oxidation State: Trivalent chromium (Cr(III)) is an essential trace element for mammals, playing a role in glucose and lipid metabolism. Unlike Cr(VI), Cr(III) does not readily cross cell membranes. Its carcinogenic potential is considered negligible, and the IARC classifies Cr(III) compounds in Group 3 ("not classifiable as to its carcinogenicity to humans").[12]

Conclusion

The distinction between this compound (ZnCr₂O₄) and zinc chromate (ZnCrO₄) is a clear illustration of how the oxidation state of a single element can fundamentally alter the properties of a compound. This compound is a stable, inert, and high-performance material containing trivalent chromium (Cr(III)). In contrast, zinc chromate, containing highly toxic and carcinogenic hexavalent chromium (Cr(VI)), is a hazardous material whose use is now strictly controlled. For researchers and developers, particularly in the pharmaceutical and biomedical fields, understanding this difference is paramount for ensuring safety, regulatory compliance, and the validity of experimental outcomes. The analytical methods outlined provide a robust framework for the unambiguous identification and differentiation of these two compounds.

References

- 1. Zincochromite - Wikipedia [en.wikipedia.org]

- 2. This compound [chemister.ru]

- 3. grokipedia.com [grokipedia.com]

- 4. Hexavalent chromium - Wikipedia [en.wikipedia.org]

- 5. Zinc chromate [webbook.nist.gov]

- 6. chemiis.com [chemiis.com]

- 7. Zincochromite Mineral Data [webmineral.com]

- 8. scbt.com [scbt.com]

- 9. Zinc Chromate | ZnCrO4 | CID 26089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Zinc chromate - Wikipedia [en.wikipedia.org]

- 11. publications.iarc.who.int [publications.iarc.who.int]

- 12. Chromium (IARC Summary & Evaluation, Volume 49, 1990) [inchem.org]

- 13. Chromium Hexavalent Compounds - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Zinc chromate - Hazardous Agents | Haz-Map [haz-map.com]

- 15. ZINC CHROMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. You are being redirected... [bottompaintstore.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Sona Synthetic Products [sonachromes.com]

- 19. allanchem.com [allanchem.com]

- 20. Carcinogenicity of hexavalent chromium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. osha.gov [osha.gov]

- 22. Chromium (Hexavalent Compounds) - (Chromium 6, Chromium VI) - Proposition 65 Warnings Website [p65warnings.ca.gov]

Unveiling the Optical Landscape of ZnCr₂O₄: A Technical Guide to its Absorption Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the optical absorption spectrum of Zinc Chromite (ZnCr₂O₄), a spinel oxide of significant interest for its diverse applications in catalysis, sensing, and magnetic materials. A thorough understanding of its optical properties, rooted in its electronic structure, is paramount for harnessing its full potential. This document summarizes key quantitative data, details experimental protocols for its characterization, and provides a visual representation of the underlying electronic transitions.

Core Concepts: The Origin of Optical Absorption in ZnCr₂O₄

The optical absorption spectrum of ZnCr₂O₄ is primarily governed by electronic transitions involving the chromium (Cr³⁺) ions within its crystal structure. In the normal spinel structure of ZnCr₂O₄, the Zn²⁺ ions occupy tetrahedral sites, while the Cr³⁺ ions are situated in octahedral sites, surrounded by six oxygen anions.[1] This specific coordination environment is crucial in determining the electronic and optical properties of the material.

According to crystal field theory, the electrostatic field generated by the surrounding oxygen ligands lifts the degeneracy of the d-orbitals of the Cr³⁺ ion.[2] In an octahedral field, the five d-orbitals split into two energy levels: a lower-energy triply degenerate t₂g level (dxy, dyz, dxz) and a higher-energy doubly degenerate eg level (dx²-y², dz²). The energy difference between these levels is denoted as Δo (or 10Dq).

The optical absorption spectrum of ZnCr₂O₄ in the visible region is dominated by spin-allowed d-d electronic transitions of the Cr³⁺ (d³) ion from the ⁴A₂g ground state to higher energy states. Additionally, charge transfer transitions between the oxygen 2p orbitals and the chromium 3d orbitals occur at higher energies, typically in the ultraviolet region, and are responsible for the material's fundamental absorption edge.

Quantitative Analysis of Optical Properties

The optical properties of ZnCr₂O₄, particularly its band gap energy and the position of d-d transition peaks, are sensitive to the synthesis method, particle size, and crystallinity. A summary of reported values is presented in the table below.

| Synthesis Method | Direct Band Gap (eV) | Indirect Band Gap (eV) | Absorption Peaks (nm) related to Cr³⁺ d-d transitions | Reference |

| Sol-gel auto combustion | 3.81 | - | - | [3][4][5] |

| Sol-gel auto combustion | 3.45 | - | 410-450, 580-620 | [6] |

| Hydrothermal | 3.771 | 3.147 | - | [7][8] |

| Hydrothermal | 3.46 | - | - | [9] |

| Thermal Treatment | 4.03 - 3.89 | - | - | [10] |

| Theoretical Calculation | 3.57 | - | - | [11] |

Experimental Protocols

The synthesis and optical characterization of ZnCr₂O₄ can be achieved through various methods. Below are detailed protocols for two common synthesis techniques followed by the standard procedure for obtaining the optical absorption spectrum.

Sol-Gel Auto-Combustion Synthesis

This method is widely used for producing nanocrystalline ZnCr₂O₄ with high purity and homogeneity.

Materials:

-

Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

-

Chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

Citric acid (C₆H₈O₇)

-

Deionized water

Procedure:

-

Stoichiometric amounts of zinc nitrate and chromium nitrate are dissolved in a minimum amount of deionized water.

-

An aqueous solution of citric acid is added to the nitrate solution. The molar ratio of citric acid to total metal cations is typically maintained at 1:1.

-

The resulting solution is continuously stirred and heated on a hot plate at 80-100 °C to form a viscous gel.

-

The temperature is then increased to induce auto-combustion, where the gel ignites and burns in a self-propagating manner, yielding a voluminous, fluffy powder.

-

The as-synthesized powder is subsequently calcined in a furnace at temperatures ranging from 500 to 800 °C for several hours to improve crystallinity and phase purity.[3][5][6]

Hydrothermal Synthesis

The hydrothermal method allows for the synthesis of well-crystallized ZnCr₂O₄ nanoparticles at relatively lower temperatures.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

An alkaline agent (e.g., NaOH or NH₄OH)

-

Deionized water

Procedure:

-

Aqueous solutions of zinc nitrate and chromium nitrate are prepared in stoichiometric ratios.

-

The precursor solutions are mixed under vigorous stirring.

-

An alkaline agent is added dropwise to the solution to adjust the pH and induce the precipitation of metal hydroxides.

-

The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave.

-

The autoclave is sealed and heated to a specific temperature (typically 150-200 °C) for a designated period (e.g., 12-24 hours).

-

After the hydrothermal treatment, the autoclave is cooled to room temperature.

-

The precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors, and finally dried in an oven.[8][9]

Optical Absorption Spectroscopy

The optical absorption spectrum is typically recorded using a UV-Vis-NIR spectrophotometer.

Procedure:

-

Sample Preparation: For powder samples, a diffuse reflectance spectrum (DRS) is often measured. The powdered sample is packed into a sample holder. Barium sulfate (B86663) (BaSO₄) or a calibrated standard is used as a reference.

-

Instrumentation: A UV-Vis-NIR spectrophotometer equipped with an integrating sphere is used to collect the diffuse reflectance data.

-

Data Acquisition: The reflectance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).

-

Data Conversion: The obtained reflectance data (R) is converted to absorbance (A) or the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient. The Kubelka-Munk equation is given by: F(R) = (1-R)² / 2R.

-

Band Gap Determination: The optical band gap (Eg) can be determined using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν) by the equation: (αhν)ⁿ = A(hν - Eg), where A is a constant and n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). By plotting (αhν)ⁿ versus hν and extrapolating the linear portion of the curve to the energy axis, the band gap energy can be estimated.[6]

Visualization of Electronic Transitions

The following diagrams illustrate the crystal structure of ZnCr₂O₄ and the corresponding energy level splitting of the Cr³⁺ d-orbitals, which gives rise to its characteristic optical absorption spectrum.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal field theory - Wikipedia [en.wikipedia.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Spinel ZnCr2O4 nanorods synthesized by facile sol-gel auto combustion method with biomedical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Thermal Stability of Zinc Chromite Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of zinc chromite (ZnCr₂O₄) nanoparticles, a material of growing interest in various scientific fields, including catalysis and biomedical applications. Understanding the thermal behavior of these nanoparticles is crucial for their synthesis, processing, and application, ensuring their stability and functionality under varying temperature conditions. This document outlines key thermal decomposition pathways, phase transitions, and the influence of synthesis parameters on the thermal characteristics of this compound nanoparticles, supported by detailed experimental methodologies and data.

Thermal Decomposition and Stability

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques to evaluate the thermal stability of this compound nanoparticles. The stability of these nanoparticles is intrinsically linked to their synthesis method and the nature of the precursor materials.

Formation of this compound Nanoparticles from Precursors

A common route to synthesize this compound nanoparticles involves the thermal decomposition of a mixed metal complex precursor, such as [Cr₂Zn(C₂O₄)₄(OH₂)₆]·4H₂O. The thermal analysis of this precursor reveals a multi-step decomposition process leading to the formation of the final this compound spinel structure.

Table 1: Thermal Decomposition Data for the [Cr₂Zn(C₂O₄)₄(OH₂)₆]·4H₂O Precursor

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

| 30 - 155 | 11.5 | Dehydration (loss of 4 water molecules) |

| 155 - 321 | 10.3 | Further dehydration and partial decomposition |

| 321 - 406 | 41.1 | Oxidative degradation of oxalate (B1200264) and formation of a mixture of zinc and chromium oxides |

| 406 - 450 | - | Formation of crystalline ZnCr₂O₄ |

Data sourced from a study on the thermolysis of a Zn(II)-Cr(III) oxalate coordination compound.[1]

The TGA curve of the precursor shows distinct weight loss steps corresponding to dehydration and the decomposition of the organic components. The final formation of crystalline this compound occurs at approximately 450°C.[1]

Thermal Stability of Pre-synthesized this compound Nanoparticles

Once formed, this compound nanoparticles exhibit high thermal stability. Studies have shown that the spinel structure of ZnCr₂O₄ is stable at elevated temperatures. Thermogravimetric analysis of hydrothermally synthesized this compound nanoparticles reveals that the material is thermally stable above 700°C.[2] Minor weight loss observed at lower temperatures is typically attributed to the desorption of physically and chemically adsorbed water. Significant decomposition of the this compound spinel structure is expected to occur at much higher temperatures, though specific quantitative data on the decomposition of pre-synthesized nanoparticles above 800°C is limited in the reviewed literature. It is known that the decomposition of complex spinels at very high temperatures can lead to the formation of simpler metal oxides. For instance, the decomposition of zinc ferrite (B1171679) (ZnFe₂O₄), a related spinel, in an inert atmosphere begins above 1227°C.[3]

Phase Transitions and Crystallinity

The crystalline structure and phase purity of this compound nanoparticles are highly dependent on the calcination temperature. X-ray diffraction (XRD) is the primary technique used to characterize these properties.

The cubic spinel structure of this compound (space group Fd-3m) is typically formed after calcination at temperatures ranging from 450°C to 800°C.[1] As the calcination temperature increases, the crystallinity of the nanoparticles improves, which is observed as sharper and more intense peaks in the XRD patterns. This increase in temperature also leads to an increase in the average crystallite size.

Table 2: Effect of Calcination Temperature on the Crystallite Size of this compound Nanoparticles

| Synthesis Method | Calcination Temperature (°C) | Average Crystallite Size (nm) |

| Thermal treatment | 500 | 19 |

| 700 | 24 | |

| Thermal decomposition of oxalate precursor | 450 | 3.5 |

| 800 | 45.8 | |

| Sol-gel auto-combustion | 900 | 144 |

Data compiled from multiple sources.[1][4]

A phase transition from a paramagnetic to an antiferromagnetic state occurs at a very low temperature of 12.5 K for bulk this compound, which is accompanied by a structural change from cubic to tetragonal.[5] High-temperature phase transitions for this compound nanoparticles are not extensively reported in the literature, suggesting the spinel structure remains stable over a broad temperature range.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and thermal analysis of this compound nanoparticles.

Synthesis of this compound Nanoparticles

3.1.1. Co-precipitation Method

This method involves the simultaneous precipitation of zinc and chromium hydroxides from a solution of their respective salts.

-

Precursor Solution Preparation: Prepare an aqueous solution of zinc nitrate (B79036) (Zn(NO₃)₂·6H₂O) and chromium nitrate (Cr(NO₃)₃·9H₂O) in a 1:2 molar ratio.

-

Precipitation: Slowly add a precipitating agent, such as a solution of sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), to the precursor solution under vigorous stirring until a pH of around 9-10 is reached. A gelatinous precipitate will form.

-

Aging: Age the precipitate in the mother liquor for a few hours to ensure complete precipitation and homogenization.

-

Washing: Filter the precipitate and wash it repeatedly with deionized water to remove any unreacted salts and byproducts. A final wash with ethanol (B145695) is often performed.

-

Drying: Dry the washed precipitate in an oven at a temperature of 80-120°C for several hours to obtain a precursor powder.

-

Calcination: Calcine the dried powder in a muffle furnace at a desired temperature (e.g., 500-800°C) for a specific duration (e.g., 2-4 hours) to induce the formation of the crystalline this compound spinel structure.

3.1.2. Sol-Gel Auto-Combustion Method

This technique utilizes a fuel, such as citric acid or urea, to create a self-sustaining combustion reaction that leads to the formation of the nanoparticles.

-

Precursor Solution Preparation: Dissolve zinc nitrate and chromium nitrate in a 1:2 molar ratio in a minimum amount of deionized water.

-

Addition of Fuel: Add a fuel, such as citric acid, to the solution. The molar ratio of metal nitrates to citric acid is typically maintained at 1:1 or 1:2.

-

Gel Formation: Heat the solution on a hot plate at around 80-100°C with constant stirring. The solution will gradually become a viscous gel as the water evaporates.

-

Auto-Combustion: Increase the temperature of the hot plate. The gel will swell and then undergo a self-igniting combustion reaction, producing a voluminous, fluffy powder.

-

Calcination: Calcine the resulting powder at a specific temperature (e.g., 700°C) to enhance crystallinity and remove any residual organic matter.[6]

Thermal Analysis

3.2.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Place a small, accurately weighed amount of the this compound nanoparticle powder (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.

-

Experimental Conditions: Heat the sample from room temperature to a final temperature (e.g., 1000°C or higher) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: Record the weight change of the sample (TGA) and the differential heat flow between the sample and the reference (DSC) as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve for weight loss steps, indicating decomposition or desorption events, and the DSC curve for endothermic or exothermic peaks, indicating phase transitions, melting, or crystallization.

Visualizations

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Caption: Experimental workflows for the synthesis of this compound nanoparticles.

Caption: Experimental workflow for the thermal analysis of nanoparticles.

Caption: Thermal decomposition pathway of a this compound precursor.

References

- 1. Spinel ZnCr2O4 nanorods synthesized by facile sol-gel auto combustion method with biomedical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iris.unimore.it [iris.unimore.it]

- 4. Nanochromates MCr2O4 (M = Co, Ni, Cu, Zn): Preparation, Characterization, and Catalytic Activity on the Thermal Decomposition of Fine AP and CL-20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Zinc Chromite Phase Diagram and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction to Zinc Chromite

This compound (ZnCr₂O₄) is a compound with a normal spinel structure, where Zn²⁺ ions occupy the tetrahedral sites and Cr³⁺ ions occupy the octahedral sites within a face-centered cubic lattice of oxygen ions. Its notable chemical and thermal stability makes it a material of interest for various high-temperature applications. Understanding its phase diagram and thermodynamic properties is fundamental to controlling its synthesis, predicting its behavior under different conditions, and exploring its potential applications.

This compound Phase Equilibria

The phase relationships in the ZnO-Cr₂O₃ system are relatively straightforward in the subsolidus region. The primary phase formed is the this compound (ZnCr₂O₄) spinel.

The ZnO-Cr₂O₃ Pseudobinary System

Available literature suggests that in the temperature range of 600-800°C, this compound is the only stable compound formed between zinc oxide (ZnO) and chromium(III) oxide (Cr₂O₃)[1]. The formation reaction is as follows:

ZnO + Cr₂O₃ → ZnCr₂O₄

The melting point of this compound is reported to be at least 840°C[1]. Above this temperature, the liquidus and solidus lines would define the melting behavior. However, detailed experimental data on the complete phase diagram, including the liquidus and solidus curves, is scarce.

Based on the available information, a hypothetical phase diagram for the ZnO-Cr₂O₃ system can be proposed.

Caption: A hypothetical binary phase diagram for the ZnO-Cr₂O₃ system.

Thermodynamic Stability of this compound

The stability of this compound is governed by its thermodynamic properties, primarily its Gibbs free energy of formation.

Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (ΔG°f) of ZnCr₂O₄ from its constituent oxides (ZnO and Cr₂O₃) has been determined experimentally in the temperature range of 700-900°C. The temperature dependence of ΔG°f can be expressed by the following equation:

ΔG°f (ZnCr₂O₄) = -15,050 + 2.5 T (cal/mol)

where T is the temperature in Kelvin. This negative value of ΔG°f indicates that the formation of this compound from its constituent oxides is a spontaneous process in this temperature range.

Enthalpy and Entropy of Formation

The standard enthalpy of formation (ΔH°f) and the standard entropy of formation (ΔS°f) can be derived from the Gibbs free energy equation.

| Thermodynamic Parameter | Value |

| ΔH°f (298.15 K) | -15.05 ± 0.15 kcal/mol |

| S° (298.15 K) | 128.6 ± 0.3 J/(mol·K)[1] |

The exothermic nature of the formation reaction (negative ΔH°f) further confirms the stability of the this compound spinel.

Experimental Protocols for Phase Diagram Determination

The determination of a phase diagram for a ceramic system like ZnO-Cr₂O₃ involves a combination of experimental techniques to identify the phases present at different compositions and temperatures.

Sample Preparation

A series of samples with varying molar ratios of ZnO and Cr₂O₃ are prepared from high-purity (>99.9%) powders.

Caption: Workflow for the preparation of ZnO-Cr₂O₃ samples.

Quenching Experiments

Quenching experiments are essential for preserving the high-temperature phase assemblages for room-temperature analysis.

-

Heating: The sintered pellets are heated in a high-temperature furnace to the desired equilibration temperature.

-

Equilibration: The samples are held at this temperature for a sufficient time (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached.

-

Quenching: The samples are rapidly cooled to room temperature by dropping them into a quenching medium like water or liquid nitrogen.

-